molecular formula C22H22N6O4 B3209864 1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea CAS No. 1060305-53-4

1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea

Cat. No. B3209864
CAS RN: 1060305-53-4
M. Wt: 434.4 g/mol
InChI Key: VCQBOQZYUSWGGS-UHFFFAOYSA-N
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Description

This compound is a type of triazole derivative . Triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .


Synthesis Analysis

The synthesis of similar compounds often involves the use of suitable triazole intermediates followed by cycloamidation . The synthesis of the target compounds has been described in the literature .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as X-ray diffraction . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazolo[4,3-a]quinoxaline core have been evaluated for their anticancer and antimicrobial activities . Therefore, it’s plausible that this compound may also target cellular components involved in cancer progression or microbial growth.

Mode of Action

Compounds with similar structures have shown to possess broad-spectrum anticancer activity They may interact with their targets, leading to changes that inhibit the growth of cancer cells or microbes

Biochemical Pathways

Similar compounds have shown effectiveness towards various types of cancer cells , suggesting that they may affect pathways involved in cell proliferation, apoptosis, or other processes relevant to cancer progression

Result of Action

Similar compounds have demonstrated significant inhibitory activity against various types of cancer cells . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit cell growth or induce cell death.

properties

IUPAC Name

1-[2-[[3-(2,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-30-16-8-9-18(31-2)17(14-16)21-26-25-19-10-11-20(27-28(19)21)32-13-12-23-22(29)24-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBOQZYUSWGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
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1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
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1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
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1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
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Reactant of Route 5
1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
Reactant of Route 6
1-(2-((3-(2,5-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea

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